molecular formula C6H5NaO4 B1592686 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt CAS No. 70145-54-9

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt

Cat. No. B1592686
CAS RN: 70145-54-9
M. Wt: 164.09 g/mol
InChI Key: XDGSAVMIBSOBNL-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt, also known as 5-HMF, is an important organic compound used in many scientific research applications. It is a white, odorless powder that is soluble in water and has a molecular formula of C5H6O4Na. 5-HMF has a wide range of applications in biochemistry, biotechnology, and pharmaceuticals, and has been used in many lab experiments.

Scientific Research Applications

Cosmetology

In the field of cosmetology, kojic acid is used due to its properties as a tyrosinase inhibitor . Tyrosinase is an enzyme that speeds up the production of melanin, the pigment that gives skin, hair, and eyes their color. By inhibiting this enzyme, kojic acid can help lighten the skin.

Ligand for Complex Compounds

Kojic acid is used as a ligand for complex compounds . A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex.

Building Blocks for Biologically Active Heterocyclic Molecules

Kojic acid is used as building blocks for the construction of biologically active heterocyclic molecules . These molecules can have various biological activities and can be used in the development of new drugs.

Synthesis of New Hybrid Molecules

The reaction of 2-thioxoazines with chlorokojic acid in the presence of KOH in DMF led to the formation of new hybrid molecules containing fragments of kojic acid and azaheterocycle linked by the SCH2 spacer . These new hybrid molecules demonstrate a different spectrum of biological action . For example, functionalization with kojic acid was used to create 10 B-labeled derivatives of dodecaboranethiol for boron neutron capture therapy of cancer . Another compound, ML221, is a highly effective antagonist of the APJ apelin receptor with possible use in the therapy of cardiovascular diseases .

Production of Fuels and Other Chemicals

Hydroxymethylfurfural (HMF), which is also known as 5-(hydroxymethyl)furfural, is an organic compound formed by the dehydration of reducing sugars . It is produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .

Electrochemical Oxidation of Furfural

The electrochemical oxidation of 5-hydroxymethylfurfural (HMF) has been studied extensively in recent years . This process is used to produce 2,5-furandicarboxylic acid (FDCA), a monomer with high added value . FDCA is a crucial raw material in the pharmaceutical, agrochemical, flavor, and fragrance industries .

Synthesis of New Hybrid Molecules

The reaction of 2-thioxoazines with chlorokojic acid in the presence of KOH in DMF led to the formation of new hybrid molecules containing fragments of kojic acid and azaheterocycle linked by the SCH2 spacer . These new hybrid molecules demonstrate a different spectrum of biological action . For example, functionalization with kojic acid was used to create 10 B-labeled derivatives of dodecaboranethiol for boron neutron capture therapy of cancer . Another compound, ML221, is a highly effective antagonist of the APJ apelin receptor with possible use in the therapy of cardiovascular diseases .

Electrochemical Oxidation of Furfural

The electrochemical oxidation of 5-hydroxymethylfurfural (HMF) has been studied extensively in recent years . This process is used to produce 2,5-furandicarboxylic acid (FDCA), a monomer with high added value . FDCA is a crucial raw material in the pharmaceutical, agrochemical, flavor, and fragrance industries .

properties

IUPAC Name

sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5O4.Na/c7-2-4-1-5(8)6(9)3-10-4;/h1,3,9H,2H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGSAVMIBSOBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C(C1=O)O)C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90990380
Record name Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt

CAS RN

70145-54-9
Record name 4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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